An In-depth Technical Guide to the Predicted Chemical Properties of 2-Iodylbut-2-enedioic Acid
An In-depth Technical Guide to the Predicted Chemical Properties of 2-Iodylbut-2-enedioic Acid
Disclaimer: 2-Iodylbut-2-enedioic acid (CAS Number 185116-76-1) is not a well-documented compound in the current scientific literature. Therefore, this technical guide presents a theoretical overview of its predicted chemical properties, synthesis, and reactivity. The information herein is extrapolated from the established chemistry of hypervalent iodine compounds, particularly iodyl-containing molecules, and substituted but-2-enedioic acids. All data and protocols should be considered hypothetical until experimentally verified.
Predicted Physicochemical Properties
Due to the lack of experimental data for 2-iodylbut-2-enedioic acid, the following table includes predicted properties based on analogous compounds. For comparison, the properties of the related non-hypervalent compound, (2Z)-2-Iodobut-2-enedioic acid, are also listed.
| Property | Predicted Value for 2-Iodylbut-2-enedioic Acid | (2Z)-2-Iodobut-2-enedioic Acid | Rationale for Prediction / Notes |
| Molecular Formula | C₄H₃IO₆ | C₄H₃IO₄ | The iodyl group (-IO₂) contains two more oxygen atoms than the iodo group (-I). |
| Molecular Weight | 273.97 g/mol | 241.97 g/mol [1] | Calculated based on the molecular formula. |
| Physical State | Predicted to be a solid. | Solid | Hypervalent iodine compounds are typically solids. |
| Melting Point | Likely decomposes upon heating. | 192 °C[1] | Many iodyl compounds are known to be unstable at elevated temperatures and may decompose explosively.[2] |
| Solubility | Predicted to have poor solubility in common organic solvents, but may be soluble in highly polar solvents like DMSO or water with salt formation. | No data available. | Iodylbenzene, a related compound, has poor solubility in many organic solvents but dissolves in heated acetic acid.[2] The carboxylic acid groups would enhance water solubility, especially at basic pH. |
| Oxidizing Potential | Strong oxidizing agent. | Weak oxidizing agent. | The iodyl group is a powerful oxidant, characteristic of pentavalent iodine.[2] |
| Acidity (pKa) | Expected to be a stronger acid than but-2-enedioic acid. | No data available. | The strongly electron-withdrawing iodyl group would increase the acidity of the carboxylic acid protons. |
Theoretical Synthesis
The synthesis of 2-iodylbut-2-enedioic acid has not been reported. A plausible synthetic route would involve the oxidation of a suitable precursor, such as (2Z)-2-iodobut-2-enedioic acid. This approach is analogous to the preparation of other iodyl compounds, like 2-iodylbenzoic acid (IBX), from 2-iodobenzoic acid.[2]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-Iodylbut-2-enedioic Acid.
Hypothetical Experimental Protocol
Warning: Iodyl compounds can be explosive under certain conditions, particularly when heated or subjected to impact.[2] All experimental work should be conducted with extreme caution, behind a blast shield, and on a small scale.
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Dissolution: Dissolve (2Z)-2-iodobut-2-enedioic acid in a minimal amount of a suitable solvent, such as water containing a stoichiometric amount of sodium hydroxide to form the disodium salt, which may improve solubility.
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Oxidation: Cool the solution in an ice bath. Slowly add a solution of a strong oxidizing agent. A common reagent for this transformation is potassium bromate in the presence of sulfuric acid, a method used for the synthesis of IBX.[2] The reaction should be stirred vigorously and the temperature maintained below 5 °C.
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Precipitation: Upon completion of the reaction (which can be monitored by TLC or LC-MS), the product, 2-iodylbut-2-enedioic acid, may precipitate from the solution. If not, carefully acidify the solution with a dilute acid (e.g., H₂SO₄) to induce precipitation.
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Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold water and then a non-polar solvent like diethyl ether to remove any unreacted starting material or organic byproducts.
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Drying: Dry the product carefully under vacuum at room temperature. Do not heat the compound to dryness , as this may lead to explosive decomposition.[2]
Predicted Reactivity and Signaling Pathways
The reactivity of 2-iodylbut-2-enedioic acid is expected to be dominated by the hypervalent iodyl group. Hypervalent iodine compounds are widely used as mild and selective oxidizing agents in organic synthesis.[3][4][5]
Oxidizing Properties
The iodyl group (-IO₂) is a powerful two-electron oxidant. The iodine atom in this group is in a +5 oxidation state and is readily reduced. It is anticipated that 2-iodylbut-2-enedioic acid could function similarly to other iodyl compounds like IBX or Dess-Martin periodinane (DMP), which are used for the oxidation of alcohols to aldehydes and ketones.[2]
Caption: General Oxidizing Action of an Iodyl Compound.
Reactivity of the Butenedioic Acid Backbone
The but-2-enedioic acid moiety also contributes to the overall reactivity.
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Acidity: The two carboxylic acid groups can be deprotonated by bases to form carboxylate salts. This can be used to modulate the solubility of the compound.
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Electrophilicity: The double bond is electron-deficient due to the presence of two carboxylic acid groups and the strongly electron-withdrawing iodyl group. It may be susceptible to nucleophilic attack, such as Michael addition, although the steric bulk of the iodyl group could influence this.
Potential Applications in Drug Development
Given the oxidizing nature of hypervalent iodine compounds, 2-iodylbut-2-enedioic acid could theoretically be investigated as:
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A reagent in the synthesis of complex drug molecules.
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A potential pro-drug, where the iodyl group is reduced in a specific biological environment to release a different active molecule. However, the toxicity of hypervalent iodine compounds would be a significant concern.
No specific signaling pathways involving 2-iodylbut-2-enedioic acid have been identified. Its primary mechanism of action in a biological context would likely be through non-specific oxidation of biological macromolecules, leading to cellular stress and toxicity.
Conclusion
2-Iodylbut-2-enedioic acid represents an intriguing, albeit uncharacterized, molecule at the intersection of dicarboxylic acid and hypervalent iodine chemistry. Based on the known properties of related compounds, it is predicted to be a solid, strong oxidizing agent that is thermally unstable. Its synthesis would likely proceed via the oxidation of 2-iodobut-2-enedioic acid, a process that must be approached with significant caution. The potential applications of this compound in organic synthesis are notable, though its utility in drug development would require extensive investigation into its efficacy and toxicological profile. This guide provides a foundational, theoretical framework that awaits experimental validation by the scientific community.
References
- 1. (2Z)-2-Iodobut-2-enedioic acid | 5029-68-5 | FAA02968 [biosynth.com]
- 2. Iodyl compounds as oxidants and other applications: Hypervalent organoiodine compounds (5): Discussion series on bromination/iodination reactions 33 – Chemia [chemia.manac-inc.co.jp]
- 3. Hypervalent Iodine Compounds in Organic Synthesis [manu56.magtech.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
